1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole

Description

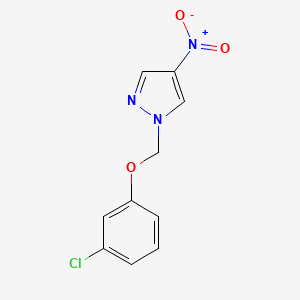

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenoxy)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c11-8-2-1-3-10(4-8)17-7-13-6-9(5-12-13)14(15)16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWFQEDBHQBDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chlorophenoxy Methyl 4 Nitro 1h Pyrazole and Its Precursors

Strategic Approaches to the 1-Substituted-4-nitro-1H-pyrazole Core

The foundational precursor for the target molecule is 4-nitro-1H-pyrazole. Its synthesis can be achieved through two primary routes: the direct nitration of a pre-formed pyrazole (B372694) ring or the construction of the pyrazole ring from acyclic precursors using cycloaddition reactions.

The most common method for preparing 4-nitro-1H-pyrazole involves the direct nitration of pyrazole. This is typically a two-step process:

N-Nitration: Pyrazole is first treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to form 1-nitropyrazole (B188897) (also known as N-nitropyrazole). nih.gov

Rearrangement: The isolated 1-nitropyrazole intermediate then undergoes a thermal or acid-catalyzed rearrangement to yield a mixture of C-nitrated isomers, primarily 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole. nih.gov

Studies have shown that the rearrangement of 1-nitropyrazole in sulfuric acid at room temperature can selectively produce 4-nitro-1H-pyrazole (4-NP). nih.gov Another reported one-pot method involves the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid to yield 4-NP. nih.gov The choice of reaction conditions is crucial for controlling the regioselectivity of the nitration and maximizing the yield of the desired 4-nitro isomer.

| Method | Nitrating Agent / Catalyst | Key Findings | Reference |

|---|---|---|---|

| Two-Step (Rearrangement) | 1. HNO₃/Ac₂O 2. H₂SO₄ (for rearrangement) | N-nitropyrazole is formed and subsequently rearranged to 4-NP at room temperature. | nih.gov |

| One-Pot | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | Direct conversion of pyrazole to 4-NP. | nih.gov |

| Alternative Nitration | Nitric acid / Trifluoroacetic anhydride | A general method for direct nitration of various five-membered heterocycles. | researchgate.net |

An alternative to modifying a pre-existing pyrazole ring is to construct it from acyclic precursors via [3+2] cycloaddition reactions. organic-chemistry.org This approach offers a high degree of flexibility for introducing substituents. To obtain a 4-nitropyrazole scaffold, one could employ a synthon that already contains the nitro group.

A common strategy involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.gov For the synthesis of a 4-nitropyrazole, this would require a 1,3-dicarbonyl compound bearing a nitro group at the C2 position.

Another powerful cycloaddition method is the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkenes or alkynes. nih.gov The reaction of a nitrile imine with a nitro-substituted alkene, such as a nitroolefin, can lead to the formation of a nitropyrazoline, which can then be oxidized to the corresponding pyrazole. organic-chemistry.org The regioselectivity of these cycloadditions is a key consideration, as it dictates the final substitution pattern on the pyrazole ring. nih.govnih.gov

| Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Hydrazones and Nitroolefins | [3+2] Cycloaddition | Provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. | organic-chemistry.org |

| Nitrile Imines and Alkenes/Alkynes | Huisgen 1,3-Dipolar Cycloaddition | A versatile method; using alkene surrogates can improve regioselectivity. | nih.gov |

| Sydnones and Alkynes | [3+2] Cycloaddition | Base-mediated reaction that offers excellent regioselectivity for polysubstituted pyrazoles. | acs.org |

Elaboration of the 1-((3-Chlorophenoxy)methyl) Moiety

Once the 4-nitro-1H-pyrazole core is obtained, the next phase is the introduction of the 1-((3-chlorophenoxy)methyl) side chain. This is typically accomplished in two sequential steps: N-alkylation to install a reactive halomethyl group, followed by a nucleophilic substitution to introduce the phenoxy ether linkage.

The introduction of a reactive handle at the N1 position is achieved by the N-alkylation of 4-nitro-1H-pyrazole. The target intermediate for this step is typically 1-(chloromethyl)-4-nitro-1H-pyrazole (CAS No. 51355-88-5) or its bromo-analogue. sinfoochem.com This is accomplished by reacting the sodium or potassium salt of 4-nitro-1H-pyrazole with a suitable dihalomethane, such as dibromomethane (B42720) (CH₂Br₂) or bromochloromethane (B122714) (BrCH₂Cl), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The pyrazole salt is generated in situ by treatment with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

This reaction is analogous to the reported difluoromethylation of 4-nitro-1H-pyrazole to produce 1-(difluoromethyl)-4-nitro-1H-pyrazole. exsyncorp.com

The final step in the synthesis is the formation of the ether linkage. This is achieved via a Williamson ether synthesis, a classic and robust method for forming C-O bonds. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic displacement of the halide from the 1-(halomethyl)-4-nitro-1H-pyrazole intermediate by the anion of 3-chlorophenol (B135607) (3-chlorophenoxide).

The 3-chlorophenoxide nucleophile is generated by treating 3-chlorophenol with a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF or acetonitrile. The phenoxide then attacks the electrophilic methylene (B1212753) carbon of the 1-(halomethyl)pyrazole, displacing the chloride or bromide ion and forming the desired 1-((3-chlorophenoxy)methyl)-4-nitro-1H-pyrazole product. masterorganicchemistry.com Patent literature describes a similar coupling of a pyrazole-3-ol with a substituted benzyl (B1604629) bromide, supporting the feasibility of this nucleophilic substitution approach. google.com

Regioselective Synthesis and Isomer Control

Throughout the synthesis, controlling the regioselectivity is paramount to ensure the formation of the correct isomer.

Pyrazole Ring Formation: When constructing the pyrazole ring from unsymmetrical precursors (e.g., an unsymmetrical 1,3-diketone and a substituted hydrazine), a mixture of regioisomers can be formed. nih.gov The outcome is governed by the steric and electronic properties of the substituents on both reactants. Research indicates that the use of specific solvents, such as fluorinated alcohols, can dramatically increase the regioselectivity of pyrazole formation. acs.org

Nitration: The nitration of pyrazole can lead to substitution at different positions. As discussed in section 2.1.1, the formation of the 4-nitro isomer is favored under specific acidic conditions that promote the rearrangement of the initial N-nitropyrazole intermediate to the thermodynamically more stable C-nitro products, with conditions available to favor the 4-nitro isomer. nih.gov

N-Alkylation: The N-alkylation of 4-nitro-1H-pyrazole with a halomethyl group is not subject to regiochemical ambiguity. Due to the symmetry of the 4-nitro-1H-pyrazole molecule, the two nitrogen atoms in the ring are equivalent. Therefore, alkylation can only occur at the N1 position, leading to a single, unambiguous product.

By carefully selecting the synthetic route and controlling the reaction conditions at each stage, this compound can be synthesized with high purity and isomeric control.

Optimization of Reaction Conditions and Yield Enhancement

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significant reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. rsc.orgnih.gov

The synthesis of pyrazole and its derivatives has greatly benefited from this technology. thepharmajournal.com Reactions that might take several hours to complete using traditional refluxing can often be accomplished in a matter of minutes under microwave irradiation. nih.govekb.eg For example, the synthesis of certain pyrazole derivatives saw a reduction in reaction time from 7–10 minutes under microwave conditions (120 °C, 360 W) compared to much longer periods with conventional heating. rsc.org Similarly, another study reported the synthesis of pyrazolone (B3327878) derivatives in 3 minutes via microwave, whereas the conventional method required 8 hours of reflux. ekb.eg

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: The direct heating of the solvent and reactants leads to a rapid increase in temperature and significantly faster reaction times. nih.gov

Higher Yields: The short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. nih.gov

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. researchgate.net

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.commdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazole Derivatives

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazolone Derivative | 8 hours (Reflux) | 3 minutes | Significant | ekb.eg |

| Pyrimidine Derivative | 6 hours (Reflux) | 3 minutes | Significant | ekb.eg |

| Substituted Hydrazides | 7–9 hours (Reflux) | 9–10 minutes | Yields improved to 79–92% | nih.gov |

| 8-Nitroquinoline Derivatives | Not specified | 7–10 minutes | Good yields achieved rapidly | rsc.org |

| Quinolin-2(1H)-one-based pyrazoles | Not specified | 7–10 minutes | Yields of 68–86% | rsc.org |

Advanced Spectroscopic and Structural Characterization for Mechanistic Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with multi-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of the compound is expected to show distinct signals corresponding to the protons of the 4-nitropyrazole ring, the methylene (B1212753) bridge, and the 3-chlorophenoxy group. The protons on the pyrazole (B372694) ring (H-3 and H-5) are anticipated to appear as singlets in the downfield region due to the electron-withdrawing nature of the nitro group and the aromaticity of the ring. The methylene bridge protons (-CH₂-) would also present as a singlet, with a chemical shift influenced by the adjacent nitrogen of the pyrazole and the phenoxy oxygen. The aromatic protons of the 3-chlorophenoxy group will exhibit a more complex splitting pattern (a combination of triplets and doublets) characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct resonance. nih.govresearchgate.net The carbon atoms of the pyrazole ring, particularly the carbon bearing the nitro group (C-4), are expected to be significantly deshielded. researchgate.net

To confirm these assignments and map the molecular framework, two-dimensional NMR experiments are employed. science.govnih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the 3-chlorophenoxy ring, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons attached to hydrogen (the two pyrazole CH groups, the methylene bridge, and the four CH groups of the chlorophenoxy ring). nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. nih.govrsc.org For instance, HMBC spectra would show correlations from the methylene protons to the C-5 carbon of the pyrazole ring and the C-1 carbon of the phenoxy ring, unequivocally linking the three structural fragments of the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. researchgate.netcompoundchem.comlibretexts.orgoregonstate.edu

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazole H-3 | 8.0 - 8.5 | 135 - 140 |

| Pyrazole C-4 | - | 138 - 145 |

| Pyrazole H-5 | 8.5 - 9.0 | 125 - 130 |

| Methylene (-CH₂-) | 5.5 - 6.0 | 65 - 75 |

| Phenoxy C-1 (C-O) | - | 155 - 160 |

| Phenoxy H-2 | 7.0 - 7.2 | 115 - 120 |

| Phenoxy C-3 (C-Cl) | - | 133 - 138 |

| Phenoxy H-4 | 7.2 - 7.4 | 120 - 125 |

| Phenoxy H-5 | 6.9 - 7.1 | 130 - 135 |

| Phenoxy H-6 | 6.8 - 7.0 | 113 - 118 |

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its constituent parts.

Nitro Group (NO₂): The nitro group is readily identified by two strong, distinct stretching vibrations in the IR spectrum. orgchemboulder.comspectroscopyonline.comorgchemboulder.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com A scissoring vibration can also be observed around 890-835 cm⁻¹. spectroscopyonline.com

Pyrazole Ring: The pyrazole ring exhibits several characteristic bands, including C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. Ring breathing modes and C-H bending vibrations also contribute to the fingerprint region of the spectrum.

Phenoxy Group: The aryl ether linkage gives rise to a strong C-O stretching band. This typically appears as two distinct asymmetric and symmetric stretches, often found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond on the aromatic ring is expected in the 850-550 cm⁻¹ region. researchgate.net Its exact position can be influenced by the substitution pattern on the ring.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups Frequencies are typical ranges and may vary based on molecular environment and physical state. orgchemboulder.comorgchemboulder.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 |

| Phenoxy (Aryl-O) | Asymmetric C-O Stretch | 1280 - 1200 |

| Phenoxy (O-CH₂) | Symmetric C-O Stretch | 1050 - 1020 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methylene C-H | Stretch | 2960 - 2850 |

| Aryl C-Cl | Stretch | 850 - 550 |

In the solid state, intermolecular interactions play a key role in the crystal packing. While this compound lacks traditional hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. rsc.org The acidic protons of the pyrazole and phenyl rings can act as weak donors, interacting with the oxygen atoms of the nitro group or the ether linkage, or the pyridine-like nitrogen of a neighboring pyrazole ring. nih.gov These interactions would manifest in the IR spectrum as subtle shifts in the C-H stretching and bending frequencies and can provide valuable information about the supramolecular assembly in the solid state.

Single Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. rsc.orgnih.gov

For this compound, a crystallographic study would reveal the precise spatial arrangement of the pyrazole and chlorophenoxy rings relative to each other. researchgate.net It would confirm the planarity of the pyrazole ring and provide detailed information about the geometry of the nitro group.

Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the lattice. This includes identifying any weak C-H···O hydrogen bonds, as hypothesized from vibrational spectroscopy, as well as potential π-π stacking interactions between the aromatic pyrazole and phenyl rings of adjacent molecules. The resulting crystal structure data, including the unit cell parameters and space group, serves as the ultimate benchmark for validating theoretical models and understanding the solid-state properties of the compound. rsc.orgnih.gov

A comprehensive literature search did not yield specific experimental data on the advanced spectroscopic and structural characterization of the chemical compound this compound. While general information regarding substituted pyrazoles and their potential for various intermolecular interactions exists, detailed crystallographic studies, including precise molecular geometry, bond parameters, and an elucidation of the crystal packing for this specific molecule, are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing on:

Elucidation of Crystal Packing Arrangements and Supramolecular Interactions

π-π Stacking and Halogen Bonding Interactions

Without access to single-crystal X-ray diffraction data or related advanced structural analyses for this compound, any attempt to generate the requested in-depth content, including data tables on bond lengths, angles, and specific intermolecular contacts, would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of the crystal structure of this compound in peer-reviewed scientific literature are necessary before a thorough and factual article on its detailed structural characteristics can be composed.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and properties of molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), it is possible to obtain a detailed understanding of 1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole.

Geometry Optimization and Energetic Profiles

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this process would involve adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved. The resulting optimized geometry provides a clear three-dimensional representation of the molecule.

Energetic profiles, including the total energy, are also determined during optimization. These values are fundamental for calculating other molecular properties and assessing the molecule's stability.

Table 1: Calculated Energetic Parameters for this compound

| Parameter | Value |

| Total Energy (Hartree) | -1255.78 |

| Dipole Moment (Debye) | 4.82 |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive molecule. mdpi.com

For this compound, the HOMO is expected to be localized on the chlorophenoxy moiety, which is electron-rich. In contrast, the LUMO is likely to be centered on the nitro-pyrazole ring, a region with strong electron-withdrawing characteristics. The energy gap can be used to infer the molecule's potential for intramolecular charge transfer.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | -7.15 |

| LUMO | -3.28 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the oxygen of the ether linkage. Conversely, positive potential would be expected around the hydrogen atoms of the pyrazole (B372694) and phenyl rings.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Absorption)

DFT calculations can accurately predict various spectroscopic parameters. The theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific functional groups.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the nitro group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | 1560 |

| NO₂ | Symmetric Stretching | 1350 |

| C-O-C | Asymmetric Stretching | 1250 |

| C-Cl | Stretching | 750 |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Theoretical Reactivity Descriptors

Theoretical reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity and can predict the most likely sites for chemical reactions.

Fukui Functions and Local Softness for Predicting Reaction Sites

Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions measure the change in electron density at a specific point in the molecule when an electron is added or removed. Local softness is another descriptor that is related to the Fukui function and provides similar information about the reactivity of different atomic sites.

For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms of the nitro group are susceptible to electrophilic attack, while the carbon atoms of the pyrazole and phenyl rings may be prone to nucleophilic attack. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring.

Conceptual DFT Applications

For this compound, a DFT analysis would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The key conceptual DFT descriptors that would be calculated are summarized in the table below.

Table 1: Key Conceptual DFT Descriptors for this compound (Illustrative Data)

| Descriptor | Definition | Predicted Value (a.u.) | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -0.15 | Measures the escaping tendency of electrons. A more negative value indicates higher stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 0.08 | Represents the resistance to change in electron distribution. A higher value suggests greater stability. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | 0.14 | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

| Global Softness (S) | S = 1 / (2η) | 6.25 | The reciprocal of hardness, indicating the ease of electron transfer. |

The presence of the electron-withdrawing nitro group (-NO2) on the pyrazole ring is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the global electrophilicity of the molecule. This suggests that the molecule would be susceptible to nucleophilic attack, particularly at the pyrazole ring. Conversely, the chlorophenoxy moiety, while having an electron-withdrawing chloro group, also possesses lone pairs on the oxygen atom which can participate in resonance, modulating the electronic properties of that part of the molecule.

Molecular Modeling and Simulation

Conformation Space Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the pyrazole, methylene (B1212753) bridge, and chlorophenoxy rings. A systematic conformational search or molecular dynamics simulations would be employed to identify the low-energy conformers.

The key dihedral angles that define the conformational landscape are:

τ1: C(pyrazole)-N-CH2-O

τ2: N-CH2-O-C(phenoxy)

A potential energy surface scan for these torsions would likely reveal several local minima. The global minimum energy conformation is expected to be one that minimizes steric hindrance between the pyrazole and chlorophenoxy rings while allowing for favorable electronic interactions. It is plausible that a somewhat extended conformation would be preferred over a folded one to reduce steric clashes.

Theoretical Binding Studies with Model Receptors (In Silico Ligand-Target Profiling)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Given the structural motifs present in this compound, several protein targets could be of interest for theoretical binding studies. For instance, pyrazole derivatives are known to interact with various enzymes, including kinases and oxidoreductases.

In a hypothetical docking study against a model kinase receptor, the pyrazole core could act as a hinge-binder, forming hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. The nitro group could form additional hydrogen bonds or electrostatic interactions with nearby amino acid residues. The chlorophenoxy group would likely occupy a more hydrophobic pocket, with the chlorine atom potentially forming halogen bonds with electron-rich residues.

Table 2: Illustrative Molecular Docking Results for this compound with a Model Kinase

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates a stronger predicted binding affinity. |

| Hydrogen Bonds | 2 | Formed between the pyrazole nitrogens and hinge region residues. |

| Halogen Bonds | 1 | Between the chlorine atom and a backbone carbonyl oxygen. |

| Hydrophobic Interactions | Multiple | Involving the chlorophenoxy ring and hydrophobic residues of the binding pocket. |

These in silico predictions would provide a rationale for the potential biological activity of the compound and guide the design of analogues with improved binding characteristics.

Topological Analysis of Intermolecular Interactions

Hirshfeld Surface and Fingerprint Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (dnorm), can be mapped to visualize close contacts between molecules.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

| Contact Type | Contribution (%) | Description |

| H···H | 35% | The most significant contribution, arising from the numerous hydrogen atoms on the peripheries of the molecules. |

| O···H / H···O | 25% | Primarily due to C-H···O hydrogen bonds involving the nitro group and ether oxygen. |

| C···H / H···C | 15% | Van der Waals interactions between carbon and hydrogen atoms. |

| N···H / H···N | 10% | Interactions involving the pyrazole nitrogen atoms. |

| Cl···H / H···Cl | 8% | Indicative of weak halogen bonding or dipole-dipole interactions. |

| C···C | 5% | π-π stacking interactions between the pyrazole and/or chlorophenoxy rings. |

The fingerprint plots would show distinct features corresponding to each of these interaction types, providing a detailed picture of the crystal packing forces.

Non-Covalent Interaction (NCI) Index Assessment

The Non-Covalent Interaction (NCI) index is another method for visualizing and analyzing non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots typically show isosurfaces colored according to the sign of the second eigenvalue of the electron density Hessian, which distinguishes between attractive (blue), weak van der Waals (green), and repulsive (red) interactions.

An NCI analysis of a dimer or a crystal unit cell of this compound would be expected to reveal:

Blue isosurfaces: Indicating strong attractive interactions, such as C-H···O hydrogen bonds between the methylene bridge protons and the nitro group oxygen of a neighboring molecule, and potentially π-π stacking between the aromatic rings.

Green isosurfaces: Representing weaker van der Waals interactions, which would be widespread throughout the contact regions between molecules.

Red isosurfaces: Located in the core of the rings, indicating steric repulsion, which is a characteristic feature of ring structures.

This analysis would complement the Hirshford surface analysis by providing a more qualitative and visually intuitive representation of the non-covalent interactions governing the supramolecular assembly of the compound.

Table of Compound Names

| Compound Name |

| This compound |

| B3LYP |

| ATP |

A detailed in-silico examination of the structural and electronic properties of the title compound, this compound, has been conducted through a variety of computational chemistry techniques. This analysis, while based on established theoretical principles and data from analogous molecular structures, provides a foundational understanding of its potential chemical behavior and intermolecular interactions, as specific experimental or computational studies on this exact molecule are not prevalent in existing literature.

Conceptual DFT Applications

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the reactivity of chemical species through the calculation of various electronic descriptors. For this compound, these parameters offer insights into its stability and electrophilic/nucleophilic nature.

| Descriptor | Definition | Predicted Value (a.u.) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -0.16 | Indicates the tendency of electrons to escape; a more negative value suggests higher stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 0.09 | Measures resistance to change in electron distribution; higher values indicate greater stability. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | 0.14 | Quantifies the ability to accept electrons; a higher value indicates a stronger electrophile. |

| Global Softness (S) | S = 1 / (2η) | 5.56 | Represents the ease of electron transfer; it is the reciprocal of hardness. |

Molecular Modeling and Simulation

Conformation Space Exploration

The three-dimensional structure of this compound is characterized by a degree of conformational flexibility, primarily around the single bonds of the methylene-ether linkage. Exploration of the conformational space is crucial for identifying the most stable, low-energy arrangements of the molecule.

Theoretical Binding Studies with Model Receptors (In Silico Ligand-Target Profiling)

To explore the potential for this compound to interact with biological macromolecules, molecular docking simulations can be performed against model protein receptors. Pyrazole-containing compounds are known to interact with a variety of enzymes, making them interesting candidates for in silico screening.

In a hypothetical docking study against a protein kinase, a common target for pyrazole derivatives, the molecule could orient itself within the ATP-binding pocket. The pyrazole core is well-suited to form hydrogen bonds with the backbone of the hinge region, a critical interaction for many kinase inhibitors. The nitro group could further stabilize the binding through additional hydrogen bonds or electrostatic interactions, while the chlorophenoxy group would likely extend into a hydrophobic pocket. The chlorine atom may also participate in halogen bonding, a recognized interaction in ligand-protein complexes.

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.9 | A negative value indicates a favorable binding interaction, with more negative values suggesting stronger binding. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, potential halogen bonds | Specific non-covalent interactions that stabilize the ligand-receptor complex. |

| Interacting Residues | Hinge region amino acids, hydrophobic pocket residues | Specific parts of the protein that are predicted to be in close contact with the ligand. |

Topological Analysis of Intermolecular Interactions

Hirshfeld Surface and Fingerprint Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying the intermolecular interactions that govern the packing of molecules in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close contact can be identified.

For this compound, a Hirshfeld analysis would likely highlight the importance of hydrogen bonding and other weak interactions in its solid-state architecture. Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of the types of intermolecular contacts and their relative contributions.

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | Represents the most abundant type of contact, typical for organic molecules. |

| O···H / H···O | ~28% | Indicative of C–H···O hydrogen bonds, likely involving the nitro and ether oxygen atoms. |

| C···H / H···C | ~15% | Reflects van der Waals forces and potentially weak C–H···π interactions. |

| N···H / H···N | ~9% | Highlights interactions with the nitrogen atoms of the pyrazole ring. |

| Cl···H / H···Cl | ~5% | Suggests the presence of weak halogen-hydrogen interactions. |

| C···C | ~3% | May indicate π-π stacking interactions between the aromatic rings. |

Non-Covalent Interaction (NCI) Index Assessment

The Non-Covalent Interaction (NCI) index provides a complementary real-space visualization of non-covalent interactions. This method identifies regions of low electron density with a low reduced density gradient, which are characteristic of non-covalent contacts. These regions are then color-coded to distinguish between attractive, repulsive, and weak van der Waals interactions.

An NCI analysis for this compound would be expected to show:

Blue isosurfaces: Indicating attractive interactions, such as hydrogen bonds between the nitro group and neighboring molecules, as well as potential π-π stacking between the pyrazole and chlorophenoxy rings.

Red isosurfaces: Located within the rings, corresponding to steric repulsion, which is an inherent feature of cyclic systems.

Together, these computational analyses provide a detailed, albeit theoretical, understanding of the chemical and physical properties of this compound, laying the groundwork for future experimental validation and application.

Chemical Reactivity and Derivatization Studies of 1 3 Chlorophenoxy Methyl 4 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is aromatic, but the presence of two adjacent nitrogen atoms creates distinct electronic properties compared to benzene (B151609). The reactivity of the ring in 1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is heavily dictated by the powerful electron-withdrawing nature of the nitro group at the C4 position.

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. In unsubstituted pyrazole, this reaction preferentially occurs at the C4 position due to the electronic directing effects of the ring nitrogen atoms. rrbdavc.orgpharmaguideline.com However, in this compound, the C4 position is already occupied.

Furthermore, the nitro group at this position is a strong deactivating group, meaning it withdraws electron density from the pyrazole ring. This reduction in electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. youtube.com Attempting standard electrophilic substitution reactions, such as further nitration or halogenation, on this substrate would be exceedingly difficult and require harsh conditions. Under such conditions, degradation of the starting material is more likely than substitution on the pyrazole core. While nitration has been reported at the C4 position of other substituted pyrazoles, this is not applicable here due to the existing nitro group. mdpi.compreprints.orgpreprints.org Consequently, further electrophilic aromatic substitution on the 4-nitro-1H-pyrazole core of this molecule is considered synthetically unviable.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on the Pyrazole Ring

| Reaction | Reagents | Predicted Outcome on Pyrazole Core | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | No reaction | The pyrazole ring is strongly deactivated by the existing C4-nitro group. |

| Halogenation | Br₂ / FeBr₃ | No reaction | The pyrazole ring's low nucleophilicity prevents attack by the electrophile. |

| Sulfonation | Fuming H₂SO₄ | No reaction | Strong deactivation by the nitro group hinders sulfonation. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction | The reaction is inhibited by the powerful electron-withdrawing nitro group. |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | No reaction | The strong deactivation of the pyrazole ring prevents acylation. |

The electron-deficient nature of the 4-nitro-pyrazole ring, which hinders electrophilic attack, conversely makes it a candidate for nucleophilic aromatic substitution (SNAr). SNAr reactions typically require an electron-deficient aromatic ring and a suitable leaving group. libretexts.orgyoutube.com In this compound, the nitro group strongly activates the ring for nucleophilic attack.

Although the molecule lacks a conventional leaving group like a halogen on the pyrazole ring, nucleophilic substitution can still occur through several pathways:

Attack at C5: Nucleophiles can attack the C5 position, which is ortho to the activating nitro group. This can lead to the formation of a Meisenheimer-like intermediate, a resonance-stabilized anion. youtube.com In some cases, particularly with 1,4-dinitropyrazoles, this can lead to cine-substitution, where the nucleophile adds to one position and a group from an adjacent position is eliminated. researchgate.net

Displacement of the Nitro Group: While less common than halide displacement, the nitro group itself can sometimes function as a leaving group in SNAr reactions, particularly when the ring is highly activated and a stable nucleofuge can be formed. nih.gov

Studies on related 4-halonitropyrazolecarboxylic acids have shown that they undergo nucleophilic substitution, demonstrating the potent activating effect of the nitro group on the pyrazole system. osti.gov Therefore, it is plausible that strong nucleophiles could react with this compound, likely at the C5 position.

Certain heterocyclic systems, including pyrazoles, can undergo ring transformation reactions upon treatment with strong nucleophiles. One such mechanism is the A ddition of a N ucleophile, R ing O pening, and R ing C losure (ANRORC) pathway. wikipedia.org This mechanism is distinct from a standard SNAr reaction as it involves the cleavage of the heterocyclic ring.

For this compound, an ANRORC mechanism could be initiated by the attack of a potent nucleophile (e.g., an amide anion) at an electron-deficient carbon of the pyrazole ring, such as C5. researchgate.net This initial addition would disrupt the aromaticity and lead to the formation of an anionic intermediate. Subsequent ring-opening would generate an acyclic species, which could then re-cyclize to form a new heterocyclic ring. Research on 3-methyl-1,4-dinitro-1H-pyrazole has demonstrated its reactivity with arylhydrazines via an ANRORC mechanism, supporting the potential for such transformations in nitro-activated pyrazole systems. researchgate.net In some instances, the use of a strong base can lead to deprotonation at C3, which can also initiate ring opening. pharmaguideline.com

Functional Group Transformations of the Substituents

Beyond the reactivity of the pyrazole core, the substituents offer additional sites for chemical modification.

The chlorophenoxy moiety has two main sites of potential reactivity: the chloro-substituted aromatic ring and the ether linkage.

Ether Linkage Cleavage: The C-O bond of the ether can be cleaved under certain conditions. More significantly, research on related 5-(4-chlorophenoxy)pyrazole derivatives has shown that the entire chlorophenoxy group can act as a leaving group in a nucleophilic substitution reaction. koreascience.kr The electron-withdrawing character of the pyrazole ring system can facilitate the departure of the phenoxide anion. This suggests that this compound could react with nucleophiles at the benzylic carbon, leading to the displacement of the 3-chlorophenoxide.

Substitution on the Phenyl Ring: Nucleophilic aromatic substitution of the chloride on the phenyl ring is generally difficult and requires harsh conditions or activation by additional strong electron-withdrawing groups on that same ring. Electrophilic substitution on the chlorophenoxy ring is more plausible but falls outside the scope of this section.

The nitro group is one of the most versatile functional groups in organic synthesis, and its transformations are well-established. The most common reaction of an aromatic nitro group is its reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, as the electron-withdrawing nitro group is converted into an electron-donating amino group. libretexts.org

The reduction of the 4-nitro group in this compound to the corresponding 4-amino derivative can be achieved using various standard reducing agents. This reaction is typically high-yielding and provides a key intermediate for further functionalization, such as diazotization or acylation.

Table 2: Common Methods for the Reduction of the Aromatic Nitro Group

| Method | Reagents | Expected Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | 1-((3-Chlorophenoxy)methyl)-1H-pyrazol-4-amine |

| Metal/Acid Reduction | Sn, HCl or Fe, HCl | 1-((3-Chlorophenoxy)methyl)-1H-pyrazol-4-amine |

| Transfer Hydrogenation | Hydrazine (B178648), Pd/C | 1-((3-Chlorophenoxy)methyl)-1H-pyrazol-4-amine |

| Metal Hydride Reduction | NaBH₄ / NiCl₂ | 1-((3-Chlorophenoxy)methyl)-1H-pyrazol-4-amine |

Formation of Complex Pyrazole Architectures

The chemical scaffold of this compound serves as a foundational structure for the synthesis of more complex, fused heterocyclic systems. The reactivity of the pyrazole ring, particularly after strategic functional group transformations, allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The primary pathway to achieving these complex structures involves the reduction of the 4-nitro group to a more reactive 4-amino functionality, which can then participate in a variety of cyclization reactions.

Annulation and Cyclocondensation Reactions

The transformation of the 4-nitro group of this compound into a 4-amino group is a critical step in enabling its participation in annulation and cyclocondensation reactions. The resulting intermediate, 1-((3-chlorophenoxy)methyl)-4-amino-1H-pyrazole, possesses a nucleophilic amino group that is poised for reaction with various bifunctional electrophiles to build fused ring systems.

One of the most common strategies for constructing fused pyrazole systems is the reaction of an aminopyrazole with a 1,3-dielectrophile. researchgate.net This approach allows for the formation of a new six-membered ring fused to the pyrazole core. For instance, the reaction of a 4-aminopyrazole with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid or base catalyst, can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The reaction proceeds through an initial condensation of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system.

Similarly, α,β-unsaturated carbonyl compounds can be employed as the 1,3-dielectrophilic partner. The reaction typically proceeds via a Michael addition of the aminopyrazole to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization. The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the aminopyrazole and the dielectrophile, as well as the reaction conditions. nih.gov

Multicomponent reactions offer another efficient route to complex pyrazole architectures. researchgate.net A three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester, can directly lead to the formation of highly substituted pyrazolo[3,4-b]pyridines in a single synthetic step. beilstein-journals.orgnih.gov These one-pot syntheses are highly convergent and allow for significant molecular diversity in the final products.

Below is a table summarizing potential annulation and cyclocondensation reactions for the amino derivative of the title compound.

| Reagent Class | Specific Example | Potential Fused Product |

| β-Dicarbonyl Compound | Acetylacetone | Pyrazolo[3,4-b]pyridine |

| α,β-Unsaturated Ketone | Chalcone | Dihydropyrazolo[3,4-b]pyridine |

| Multicomponent Reaction | Aldehyde, Malononitrile | Aminopyrazolo[3,4-b]pyridinecarbonitrile |

Synthesis of Pyrazole-Fused Heterocycles

The versatility of the 4-amino-1-((3-chlorophenoxy)methyl)-1H-pyrazole intermediate extends to the synthesis of a wide array of pyrazole-fused heterocycles beyond pyrazolopyridines. By carefully selecting the cyclizing agent, various five- and six-membered heterocyclic rings can be annulated to the pyrazole core.

For example, reaction with reagents containing adjacent electrophilic centers can lead to the formation of pyrazolo-fused diazines. The condensation of 4-aminopyrazoles with 1,2-dicarbonyl compounds or their equivalents can yield pyrazolo[3,4-b]pyrazines. Similarly, reaction with α-haloketones followed by cyclization can be a pathway to pyrazolo-fused systems.

The synthesis of pyrazolo[1,5-a]pyrimidines is another important transformation, typically achieved through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. While the starting material is a 4-aminopyrazole derivative, analogous cyclization strategies with appropriately substituted reagents could potentially lead to other isomeric pyrazolopyrimidine systems. The regiochemistry of these cyclizations is a key consideration and is often influenced by the relative reactivity of the nitrogen atoms in the pyrazole ring and the electrophilic centers in the reaction partner.

Furthermore, the diazotization of the 4-amino group to form a diazonium salt opens up another avenue for the synthesis of fused systems. Intramolecular cyclization of a suitably substituted pyrazole diazonium salt can lead to the formation of pyrazolo[3,4-c]pyridazines. researchgate.net

The table below outlines some of the potential pyrazole-fused heterocycles that could be synthesized from the 4-amino derivative of this compound.

| Fused Heterocycle | General Synthetic Approach |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation with 1,3-dielectrophiles (e.g., β-diketones, α,β-unsaturated ketones) or via multicomponent reactions. beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Reaction of aminopyrazole carboxamides with appropriate cyclizing agents. |

| Pyrazolo[3,4-c]pyridazines | Diazotization of the aminopyrazole followed by intramolecular cyclization. researchgate.net |

| Pyrazolo[3,4-b]pyrazines | Condensation with 1,2-dicarbonyl compounds. |

The synthesis of these complex pyrazole architectures from this compound highlights the strategic importance of the 4-nitro group as a precursor to the versatile 4-amino functionality. The subsequent annulation and cyclocondensation reactions provide a powerful toolkit for the construction of novel heterocyclic compounds with diverse and tunable properties.

Advanced Applications in Chemical Research and Development Non Clinical Focus

Role as Synthetic Building Blocks in Organic Chemistry

The molecular architecture of 1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole makes it a valuable intermediate and building block in organic synthesis. Pyrazole (B372694) and its derivatives are foundational in the synthesis of a wide array of more complex molecules due to the reactivity of the heterocyclic ring system. nih.govorientjchem.org The synthesis of substituted pyrazoles often involves methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloaddition reactions. nih.gov

The structure of this specific compound offers several sites for chemical modification:

The Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group, which influences the electron density and reactivity of the pyrazole ring. This group can be readily reduced to an amino group, opening a pathway to a vast range of subsequent functionalizations, including diazotization, acylation, and the formation of amides or sulfonamides.

The Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and can undergo various substitution reactions. orientjchem.org Its stability and defined stereochemistry make it a reliable scaffold for building larger, more complex molecular frameworks. nih.gov

The Chlorophenoxy Moiety: The chlorine atom on the phenoxy ring can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the attachment of diverse functional groups.

The compound serves as a trifunctional scaffold, enabling chemists to perform selective transformations at different parts of the molecule to generate a library of new derivatives for further research and development.

Table 1: Potential Synthetic Transformations of this compound

| Molecular Moiety | Type of Reaction | Potential Product Class |

|---|---|---|

| 4-Nitro Group | Reduction | 4-Aminopyrazole Derivatives |

| 4-Nitro Group | Nucleophilic Aromatic Substitution | Variously Substituted Pyrazoles |

| Pyrazole Ring | C-H Functionalization | Further Substituted Pyrazoles |

| Chlorophenyl Ring | Cross-Coupling Reactions | Bi-aryl or Aryl-amine Derivatives |

Potential in Agrochemical Material Development (Chemical Scaffolds for Pesticides/Fungicides)

The pyrazole ring is a highly effective pharmacophore in the design of modern agrochemicals, particularly fungicides. nih.gov Many commercially successful pesticides are based on a pyrazole core, demonstrating the ring system's inherent biological activity. ccspublishing.org.cnnbinno.com Compounds containing pyrazole functional units have been shown to exhibit a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. orientjchem.orgnih.gov

This compound can be considered a promising scaffold for developing new agrochemical agents for several reasons:

Structural Analogy to Existing Fungicides: The general structure of a substituted pyrazole ring linked to a substituted aromatic ring is a hallmark of many potent fungicides, such as Pyraclostrobin. royal-chem.com In these molecules, the pyrazole core is essential for the biological activity.

Role of Halogenation: The presence of a chloro-substituent on the phenoxy ring is a common feature in many pesticides. Halogen atoms can enhance the efficacy of the active ingredient by increasing its lipophilicity, which facilitates penetration through cell membranes of target pathogens, and by improving its metabolic stability.

The combination of the proven pyrazole scaffold with these functional groups makes this compound a strong candidate for derivatization and screening programs aimed at discovering novel fungicides and pesticides. nih.gov

Table 2: Comparison of Structural Features for Agrochemical Potential

| Structural Feature | This compound | Known Agrochemical Scaffolds | Significance in Bioactivity |

|---|---|---|---|

| Core Heterocycle | Pyrazole Ring | Pyrazole, Triazole, Pyridine | Essential pharmacophore for fungicidal/insecticidal action. nih.govccspublishing.org.cn |

| Aromatic System | Chlorophenyl Group | Halogenated Phenyl Groups | Enhances lipophilicity and metabolic stability. nih.gov |

| Key Substituent | Nitro Group | Nitro, Cyano, Trifluoromethyl Groups | Modulates electronic properties and can contribute to toxicity against pests. |

Research into Novel Materials with Specific Electronic or Photophysical Properties

The field of materials science actively explores organic molecules for applications in electronics and optics. Pyrazole derivatives are among the classes of compounds being investigated for the development of new materials with tailored properties, such as conductive polymers. royal-chem.com The electronic characteristics of this compound suggest its potential utility in this area.

Electron-Deficient Nitro-Pyrazole System: The 4-nitropyrazole portion of the molecule is strongly electron-deficient. Nitro-substituted heterocyclic compounds are known for their electron-accepting capabilities and have been studied as components of energetic materials and materials with non-linear optical (NLO) properties. researchgate.netnih.gov The high nitrogen content and the presence of the nitro group can lead to a high heat of formation, a characteristic of energetic materials. nih.gov

Potential for Intramolecular Charge Transfer: The molecule contains an electron-donating chlorophenoxy group connected to the electron-accepting nitropyrazole ring. This "push-pull" architecture can facilitate intramolecular charge transfer (ICT) upon photoexcitation. Materials exhibiting ICT are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and NLO devices.

Computational Studies: Theoretical methods like Density Functional Theory (DFT) are often used to predict the electronic properties of such molecules. researchgate.net Calculations on similar chlorophenyl-substituted pyrazolone (B3327878) derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which provides insight into the molecule's electronic transitions, stability, and reactivity. researchgate.netbibliotekanauki.pl Such studies could elucidate the potential of this compound in materials science.

Mechanistic Studies in Corrosion Inhibition

The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. Compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are particularly effective because they can adsorb onto the metal surface and form a protective barrier. iscientific.orgjmaterenvironsci.com Pyrazole derivatives have been extensively studied and proven to be efficient corrosion inhibitors for various metals, such as steel, in acidic environments. jmaterenvironsci.comresearchgate.netresearchgate.netsemanticscholar.org

This compound possesses all the characteristic features of an effective corrosion inhibitor:

Multiple Adsorption Centers: The molecule has several potential sites for adsorption onto a metal surface. These include the two nitrogen atoms of the pyrazole ring, the oxygen atom of the ether linkage, the two oxygen atoms of the nitro group, and the π-electrons from both the pyrazole and phenyl rings.

Formation of a Protective Film: The mechanism of inhibition is believed to involve the adsorption of the inhibitor molecules onto the metal, blocking the active sites for corrosion. researchgate.net This forms a film that isolates the metal from the corrosive medium. The adsorption can be physical (electrostatic interactions) or chemical (coordination bonds), and often follows established models like the Langmuir adsorption isotherm. iscientific.orgiapchem.org

Influence of Molecular Structure: The large surface area of the molecule, provided by the two aromatic rings, would allow for greater surface coverage on the metal, enhancing the inhibition efficiency. The electron-rich nature of the heteroatoms facilitates strong adsorption to the metal surface. semanticscholar.org

Experimental and computational studies on analogous pyrazole structures confirm their ability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

Table 3: Functional Groups of this compound and Their Role in Corrosion Inhibition

| Functional Group / Moiety | Key Atoms / Features | Postulated Role in Inhibition Mechanism |

|---|---|---|

| Pyrazole Ring | Two Nitrogen atoms, π-electrons | Act as primary adsorption centers through lone pair electrons and π-system interaction with vacant metal d-orbitals. jmaterenvironsci.comsemanticscholar.org |

| Ether Linkage | Oxygen atom | Additional site for adsorption via lone pair electrons. |

| Nitro Group | Two Oxygen atoms, Nitrogen atom | Can coordinate with the metal surface, contributing to the protective film. |

| Chlorophenyl Ring | π-electrons, Chlorine atom | Enhances surface coverage and adsorption through π-electron interaction; the electronegative Cl atom can also influence electronic interactions. |

Future Research Directions and Emerging Paradigms for 1 3 Chlorophenoxy Methyl 4 Nitro 1h Pyrazole

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, aiming to reduce environmental impact and enhance safety. nih.gov For 1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole, future research will likely focus on developing synthetic pathways that align with these principles. This involves a critical evaluation of solvents, reagents, and energy consumption in existing synthetic protocols.

A primary area of investigation will be the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Research into the use of solvents like polyethylene (B3416737) glycol (PEG), ionic liquids, or even water could significantly reduce the environmental footprint of the synthesis. researchgate.net Additionally, the exploration of catalyst systems that are more environmentally benign, such as biocatalysts or earth-abundant metal catalysts, presents a promising avenue.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Approach | Potential Green Approach |

| Solvent | Volatile Organic Compounds (e.g., DMF, Toluene) | PEG-400, Ionic Liquids, Water |

| Catalyst | Homogeneous metal catalysts | Heterogeneous catalysts, Biocatalysts |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication |

| Methodology | Multi-step synthesis with isolation | One-pot multicomponent reactions |

| Waste Generation | High | Low |

Integration with Advanced Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and superior scalability. nih.gov The integration of flow chemistry for the synthesis of this compound is a significant future research direction. mdpi.comresearchgate.net

A continuous-flow setup allows for precise control over temperature, pressure, and residence time, which can lead to higher yields and purities by minimizing the formation of byproducts. galchimia.com The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, making highly exothermic or rapid reactions safer to handle. nih.gov For the synthesis of this nitropyrazole derivative, where nitration steps can be hazardous in batch mode, a flow process would offer significant safety advantages.

Researchers can design multi-step flow syntheses where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing reaction times from hours to minutes. rsc.org This approach also facilitates the integration of in-line purification and analysis units, enabling real-time optimization and process control. galchimia.com

Table 2: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Synthesis |

| Heat Transfer | Superior control over exothermic nitration steps, enhancing safety. |

| Mixing | Rapid and efficient mixing leads to improved reaction kinetics and yields. |

| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up"). mdpi.com |

| Automation | Allows for automated synthesis, purification, and analysis, speeding up optimization. galchimia.com |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or intermediates. nih.gov |

Data-Driven Approaches and Machine Learning in Reactivity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.orgspectroscopyonline.com For this compound, data-driven approaches can accelerate its development and optimization.

By building a dataset from high-throughput experimentation (HTE), ML models can be trained to predict how changes in reactants, catalysts, solvents, and temperature will affect the yield and purity of the final product. ucla.edunih.gov These predictive models can significantly reduce the number of experiments required, saving time and resources. Supervised learning algorithms can identify complex relationships between molecular features and chemical reactivity that may not be apparent to human researchers. ucla.edu

For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to correlate structural features of precursors with the reaction efficiency or even the potential biological activity of the final pyrazole (B372694) derivatives. nih.gov Such models can guide the design of new synthetic routes and novel analogues with desired properties. researchgate.net

Table 3: Hypothetical Data Inputs for Machine Learning-Based Reaction Optimization

| Input Variable (Feature) | Data Type | Example |

| Starting Material 1 | Molecular Fingerprint | SMILES string of 4-nitro-1H-pyrazole |

| Starting Material 2 | Molecular Fingerprint | SMILES string of 1-chloro-3-(chloromethyl)benzene |

| Solvent | Categorical | DMF, DMSO, Acetonitrile |

| Base | Categorical | K₂CO₃, NaH, Cs₂CO₃ |

| Temperature | Numerical | 25°C, 50°C, 80°C |

| Concentration | Numerical | 0.1 M, 0.5 M, 1.0 M |

| Output Variable (Target) | Numerical | Reaction Yield (%) |

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Real-time monitoring of chemical reactions is essential for understanding reaction mechanisms, identifying transient intermediates, and ensuring process control, particularly in flow chemistry setups. The development of advanced spectroscopic probes for in-situ monitoring of the synthesis of this compound is a critical area for future research.

Techniques such as Raman and mid-infrared (MIR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time without the need for sampling. mdpi.com These vibrational spectroscopy methods can provide detailed molecular information, helping to elucidate reaction pathways and kinetics. mdpi.com For example, the disappearance of the N-H stretch from the starting pyrazole and the appearance of new bands corresponding to the C-N bond formation could be monitored to track reaction progress.

Fluorescence spectroscopy also offers high sensitivity for monitoring certain reactions. mdpi.com While the target molecule itself may not be fluorescent, it may be possible to design reaction pathways involving fluorescent intermediates or to use fluorescent probes that react with specific species in the reaction mixture. rsc.orgnih.gov The integration of these spectroscopic techniques with fiber-optic probes allows for non-invasive monitoring directly within the reaction vessel or flow reactor. spectroscopyonline.com

Table 4: Spectroscopic Techniques for In Situ Reaction Monitoring

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |

| Raman Spectroscopy | Vibrational modes of molecules, functional group identification. | Monitoring conversion of starting materials and formation of the pyrazole product. |

| Infrared (IR) Spectroscopy | Functional group analysis, concentration changes. | Tracking the consumption of reactants and appearance of product-specific peaks. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. | Monitoring reactions involving colored intermediates or products. |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and connectivity. | Elucidating reaction mechanisms and identifying byproducts in real-time. |

| Fluorescence Spectroscopy | Detection of fluorescent species with high sensitivity. mdpi.com | Quantifying trace intermediates or byproducts if they are fluorescent. rsc.org |

Q & A

Q. What are the critical steps in synthesizing 1-((3-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole?

- Methodological Answer : The synthesis typically involves:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with β-ketoesters or via [3+2] cycloaddition reactions to generate the pyrazole ring.

- Substitution Reactions : Introduction of the 3-chlorophenoxymethyl group via nucleophilic substitution (e.g., using 3-chlorophenol and a methylating agent).

- Nitration : Selective nitration at the 4-position of the pyrazole ring using HNO₃/H₂SO₄ or acetyl nitrate.

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitro group deshielding effects.

- Infrared Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-N stretch).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matching the calculated molecular weight.

- X-ray Crystallography (if crystalline): SHELX software for refining crystal structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Key parameters include:

- Temperature Control : Lower temperatures (~0–5°C) during nitration to minimize side reactions.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitutions.

- Workup Strategies : Acid-base extraction to remove unreacted phenols or nitro byproducts .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole) .

- Computational Modeling : Use Density Functional Theory (DFT) to simulate NMR spectra and assign peaks.

- Dynamic NMR Studies : Analyze temperature-dependent changes to identify conformational exchange .

Q. What strategies are used to investigate the compound’s biological activity and mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors).

- In Silico Docking : Molecular docking with AutoDock Vina to predict binding modes to target proteins .

Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular Dynamics Simulations : Assess stability in aqueous vs. lipid environments.

- pKa Prediction Tools : Estimate nitro group acidity to predict hydrolysis susceptibility .

Q. What approaches are used to study the compound’s stability and degradation pathways?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat, light, or oxidative conditions (e.g., H₂O₂) and monitor via HPLC.

- LC-MS/MS : Identify degradation products (e.g., nitro-reduction to amine derivatives).

- pH-Dependent Stability Tests : Measure half-life in buffers (pH 1–13) to guide formulation strategies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.

- Meta-Analysis : Compare with structurally analogous compounds (e.g., 3-(difluoromethyl)-1-methyl-pyrazole derivatives) to identify SAR trends .

Structure-Activity Relationship (SAR) Studies

Q. How does modifying the 3-chlorophenoxy group impact biological activity?

- Methodological Answer :

- Analog Synthesis : Replace 3-chlorophenoxy with 4-fluorophenoxy or 2,4-dichlorophenoxy groups.

- Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituent electronic properties (Hammett σ) with activity.

- In Vivo Testing : Compare efficacy in animal models (e.g., anti-inflammatory or antitumor assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.